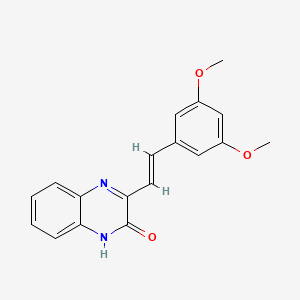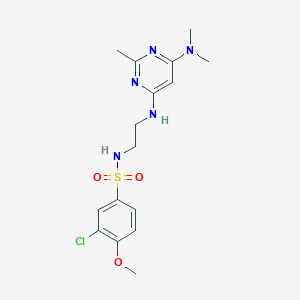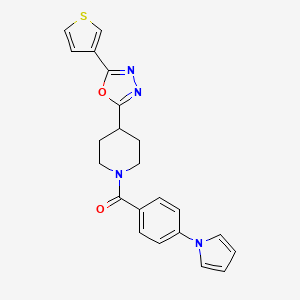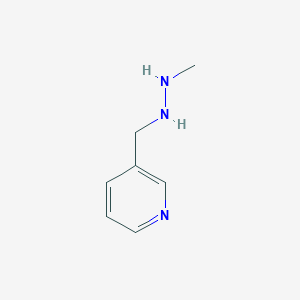![molecular formula C8H10O B2644432 Bicyclo[3.2.1]oct-2-en-8-one CAS No. 17344-66-0](/img/structure/B2644432.png)
Bicyclo[3.2.1]oct-2-en-8-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[3.2.1]oct-2-en-8-one is a bicyclic organic compound with the molecular formula C8H10O. It features a unique bicyclo[3.2.1]octane framework, which is a common structural motif in many biologically active natural products, particularly sesquiterpenes and diterpenes
准备方法
Synthetic Routes and Reaction Conditions: Bicyclo[3.2.1]oct-2-en-8-one can be synthesized through several methods. One efficient approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the resulting tricyclo[3.2.1.02.7]octan-3-one intermediate . This method provides a straightforward route to the bicyclic framework with high selectivity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using the aforementioned synthetic routes. The use of readily available starting materials and efficient reaction conditions makes this process suitable for industrial applications.
化学反应分析
Types of Reactions: Bicyclo[3.2.1]oct-2-en-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Substituted bicyclo[3.2.1]octane derivatives.
科学研究应用
Bicyclo[3.2.1]oct-2-en-8-one has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of bicyclo[3.2.1]oct-2-en-8-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Bicyclo[3.2.1]octane: Shares the same bicyclic framework but lacks the enone functionality.
Tricyclo[3.2.1.02.7]octane: A related compound with an additional ring, formed through similar synthetic routes.
Uniqueness: Bicyclo[3.2.1]oct-2-en-8-one is unique due to its enone functionality, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
bicyclo[3.2.1]oct-2-en-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c9-8-6-2-1-3-7(8)5-4-6/h1-2,6-7H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDBDTYYKFOVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the common synthetic routes to Bicyclo[3.2.1]oct-2-en-8-one?
A1: Several synthetic pathways have been explored for the production of this compound. One prominent route involves the utilization of transition metal complexes, specifically carbonyliron complexes, as intermediates. [, ] This method, pioneered by Edward R. Birnbaum, utilizes readily available starting materials like cycloheptatriene and cyclooctatetraene, which upon complexation with iron carbonyl species and subsequent chemical transformations, yield the desired this compound. Another interesting synthesis route involves the meta-photocycloaddition of cyclopentene to phenols. [] Depending on the substituent on the phenol ring, this reaction can yield Bicyclo[3.2.1]oct-2-en-8-ones or 1-hydroxydihydrosemibullvalenes, highlighting the impact of substituents on reaction outcomes.
Q2: Can you elaborate on the role of Manganese(III) in the synthesis of this compound derivatives?
A2: Manganese(III)-based oxidative free-radical cyclization offers a versatile approach for synthesizing this compound derivatives. [] This method utilizes Mn(III) salts, like Mn(OAc)₃, as oxidants to generate radical intermediates from unsaturated ketones. For instance, treating cyclopentanone with Mn(OAc)₃ and a copper catalyst leads to the formation of Bicyclo[3.2.1]oct-3-en-8-one and this compound. This approach proves particularly useful for synthesizing bridged bicyclic ketones, showcasing the potential of Mn(III)-mediated reactions in organic synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Fluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2644350.png)

![Ethyl 2-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamido)-4-methylthiazole-5-carboxylate](/img/structure/B2644354.png)

![N-[(4-benzylpiperidin-1-yl)carbonyl]-beta-alanine](/img/structure/B2644357.png)
![[(2S,5R)-5-Phenyloxolan-2-yl]methanol](/img/structure/B2644359.png)

![Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2644361.png)

![N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-3-fluorobenzamide](/img/structure/B2644366.png)
![2-Chloro-N-[2-hydroxy-1-(oxolan-2-yl)ethyl]propanamide](/img/structure/B2644367.png)
![ethyl 5-amino-1-{5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole-4-carboxylate](/img/structure/B2644369.png)


